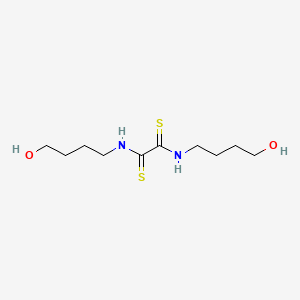
N~1~,N~2~-Bis(4-hydroxybutyl)ethanebis(thioamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~2~-Bis(4-hydroxybutyl)ethanebis(thioamide) is a chemical compound known for its unique structure and potential applications in various fields. This compound features two hydroxybutyl groups attached to an ethanebis(thioamide) core, making it a versatile molecule for chemical synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~2~-Bis(4-hydroxybutyl)ethanebis(thioamide) typically involves the reaction of ethanebis(thioamide) with 4-hydroxybutyl derivatives. One common method is the condensation reaction between ethanebis(thioamide) and 4-hydroxybutyraldehyde in the presence of a suitable catalyst, such as glacial acetic acid . The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of N1,N~2~-Bis(4-hydroxybutyl)ethanebis(thioamide) can be scaled up using batch or continuous flow reactors. The use of homogeneous catalysts like titanium isopropoxide or zinc acetate has been shown to enhance the efficiency of the reaction . The reaction parameters, including temperature, catalyst concentration, and reaction time, are optimized to achieve maximum conversion and yield.
Analyse Chemischer Reaktionen
Types of Reactions: N1,N~2~-Bis(4-hydroxybutyl)ethanebis(thioamide) undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The thioamide groups can be reduced to form amines.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like pyridine.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Ethers, esters.
Wissenschaftliche Forschungsanwendungen
N~1~,N~2~-Bis(4-hydroxybutyl)ethanebis(thioamide) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the synthesis of polymers and advanced materials with specific functionalities.
Wirkmechanismus
The mechanism of action of N1,N~2~-Bis(4-hydroxybutyl)ethanebis(thioamide) involves its interaction with molecular targets through its hydroxy and thioamide groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to chelate metal ions makes it a potential candidate for applications in catalysis and drug development .
Vergleich Mit ähnlichen Verbindungen
N~1~,N~2~-Bis(2-oxoindolin-3-ylidene)ethanebis(thioamide): Known for its use in forming metal complexes with biological activity.
N-[(E)-(2-hydroxyphenyl)methylidene]-N’-[(Z)-(2-hydroxyphenyl)methylidene]ethanebis(thioamide): Contains similar functional groups and is used in coordination chemistry.
Uniqueness: N1,N~2~-Bis(4-hydroxybutyl)ethanebis(thioamide) is unique due to its hydroxybutyl groups, which provide additional sites for chemical modification and enhance its solubility and reactivity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
145803-99-2 |
|---|---|
Molekularformel |
C10H20N2O2S2 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
N,N'-bis(4-hydroxybutyl)ethanedithioamide |
InChI |
InChI=1S/C10H20N2O2S2/c13-7-3-1-5-11-9(15)10(16)12-6-2-4-8-14/h13-14H,1-8H2,(H,11,15)(H,12,16) |
InChI-Schlüssel |
DPCLHGSOHBZARJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCO)CNC(=S)C(=S)NCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



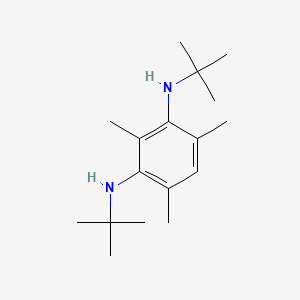
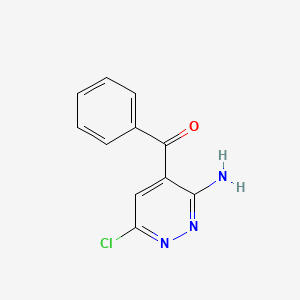

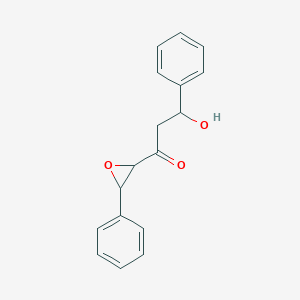
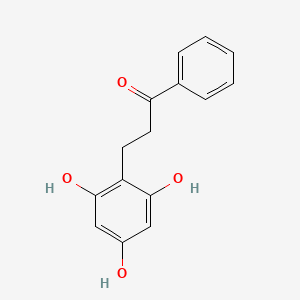
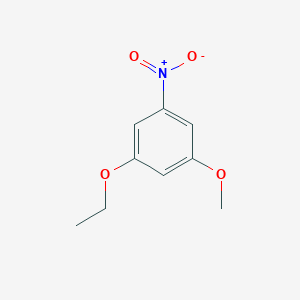
![(2E)-N-[3-(Triethoxysilyl)propyl]hexan-2-imine](/img/structure/B15162061.png)
![(2R)-2-[(6R)-1,8-diazaspiro[5.5]undecan-1-yl]-2-phenylethanol](/img/structure/B15162068.png)
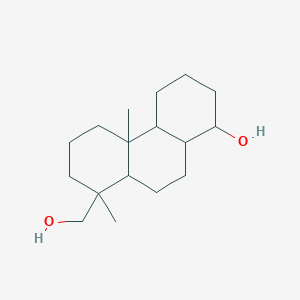
![Ethanone, 1-[1,1'-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]-](/img/structure/B15162084.png)
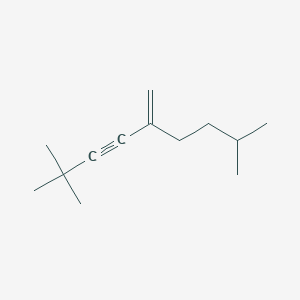
![4-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethylamino]-4-oxobutanoic acid](/img/structure/B15162101.png)
![8,8-Dimethyl-2-methylidene-7-phenyl-1,4,6,10-tetraoxaspiro[4.5]decane](/img/structure/B15162110.png)
